1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with three distinct groups:
- 1-(1,1-dioxo-1λ⁶-thiolan-3-yl): A sulfone-containing tetrahydrothiophene ring, which enhances solubility and metabolic stability .
- 5-Phenyl group: A hydrophobic aromatic moiety that may influence binding affinity in biological targets.
The unique combination of a sulfone ring and heteroaromatic substituents in this compound suggests tailored physicochemical properties and target selectivity .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(20-12-16-7-4-9-26-16)17-11-18(14-5-2-1-3-6-14)22(21-17)15-8-10-27(24,25)13-15/h1-7,9,11,15H,8,10,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSMHYXEQHKJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2465-0222 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptors, which are ligand-gated ion channels involved in inhibitory neurotransmission in the central nervous system.
Mode of Action
F2465-0222 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. This means it binds to a site on the receptor different from the active site and reduces the receptor’s response to its ligand, GABA. This modulation alters the conformation of the receptor, reducing its affinity for GABA and thus decreasing the inhibitory effect of GABA on neuronal activity.
Result of Action
The modulation of GABAA α5 receptors by F2465-0222 can lead to changes in neuronal activity, potentially resulting in antidepressant effects . In animal models, F2465-0222 has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment.
Biological Activity
The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.36 g/mol. The presence of a thiolane ring and a furan moiety enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiolane ring.
- Introduction of the furan substituent.
- Coupling with the pyrazole core.
These steps require specific catalysts and conditions to optimize yield and purity, which are crucial for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds structurally related to this pyrazole have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 4.34 µM.
- SiHa (cervical cancer) : IC50 values around 3.60 µM.
- PC-3 (prostate cancer) : IC50 values around 2.97 µM .
The mechanism is believed to involve inhibition of tubulin polymerization, which is crucial for cancer cell division.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several bacterial strains:
- Gram-positive : Staphylococcus aureus and Bacillus subtilis.
- Gram-negative : Escherichia coli and Proteus mirabilis.
Results indicated moderate to good activity, particularly against E. coli, suggesting its potential as an antimicrobial agent .
Case Study 1: Anticancer Mechanism Exploration
In one study, derivatives similar to the target compound were subjected to molecular docking simulations. These studies indicated that the compound could effectively bind to key residues in target enzymes or receptors through hydrogen bonding and hydrophobic interactions . This binding affinity suggests a mechanism where the compound disrupts crucial cellular processes in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing pyrazole-thiazole derivatives, which included compounds structurally related to our target compound. The antimicrobial screening showed that these derivatives exhibited significant activity against A. niger with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL . This highlights the broader applicability of pyrazole derivatives in combating microbial infections.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 | 4.34 µM |
| Anticancer | SiHa | 3.60 µM |
| Anticancer | PC-3 | 2.97 µM |
| Antimicrobial | E. coli | Moderate activity |
| Antimicrobial | A. niger | MIC 31.25 - 62.5 μg/mL |
Chemical Reactions Analysis
General Chemical Reactions of Pyrazole Derivatives
Pyrazole derivatives, including those with thiolane and furan substituents, can participate in various chemical reactions. These reactions are often influenced by the presence of functional groups such as carboxamides and the heterocyclic rings themselves.
Hydrolysis Reactions
Pyrazole carboxamides can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. This reaction is typically catalyzed by acids or bases and can be influenced by temperature and solvent choice.
Condensation Reactions
Condensation reactions are common in pyrazole chemistry, where two molecules combine to form a new compound with the loss of a small molecule, often water or methanol. For example, pyrazole carboxamides can react with aldehydes to form imines or Schiff bases, as seen in the synthesis of nitrofurantoin analogues .
Substitution Reactions
Substitution reactions can occur at various positions on the pyrazole ring or its substituents. For instance, nucleophilic substitution can replace halogen atoms or other leaving groups with nucleophiles like amines or alkoxides.
Potential Chemical Reactions of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide
Given the structure of this compound, potential chemical reactions might include:
-
Hydrolysis of the Carboxamide Group : This could lead to the formation of a carboxylic acid and an amine.
-
Reaction with Aldehydes : Similar to other pyrazole derivatives, this compound might react with aldehydes to form imines or Schiff bases.
-
Nucleophilic Substitution : If the compound contains suitable leaving groups, nucleophilic substitution reactions could occur.
Analytical Techniques for Monitoring Reactions
To monitor the progress and purity of reactions involving this compound, several analytical techniques can be employed:
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Quick assessment of reaction progress and product purity. |
| High-Performance Liquid Chromatography (HPLC) | Detailed analysis of reaction mixtures and purification of products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of products. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
Future Research Directions
Future studies should focus on synthesizing this compound and exploring its chemical reactivity through various conditions and reactants. This could involve:
-
Synthesis Optimization : Developing efficient synthetic routes to obtain the compound in high purity.
-
Reaction Screening : Exploring different reaction conditions and reagents to identify novel transformations.
-
Biological Activity Assessment : Evaluating the compound's potential biological activities, such as antimicrobial or anti-inflammatory effects.
By pursuing these avenues, researchers can unlock the full potential of this compound and contribute to advancements in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural differences and similarities with related pyrazole carboxamides:
Key Observations :
- Sulfone vs.
- Carboxamide Linkers : The furanylmethyl group in the target compound offers a balance of rigidity and hydrogen-bonding capacity, contrasting with phenethyl () or simple alkyl chains ().
- Aromatic vs. Aliphatic Substituents : Phenyl and substituted phenyl groups (e.g., 4-MePh in ) enhance hydrophobic interactions, while methoxy () or trifluoromethyl () groups modulate electronic properties.
Physicochemical and Spectral Data
- IR Spectroscopy : Sulfone-containing compounds (target, ) show strong S=O stretches near 1366–1311 cm⁻¹ .
- ¹H NMR : The furanylmethyl group in the target compound exhibits characteristic peaks at δ 6.3–7.4 ppm (furan protons), similar to aryl-substituted analogs ().
- Thermal Stability: Sulfone derivatives (target, ) exhibit higher melting points (>150°C) compared to non-sulfone analogs (e.g., : 120–130°C) due to increased crystallinity.
Preparation Methods
Pyrazole Core Formation
The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold is constructed via cyclocondensation or 1,3-dipolar cycloaddition.
Cyclocondensation of Hydrazines with 1,3-Diketones
Procedure :
-
React phenylacetylene with ethyl acetoacetate under basic conditions to form a 1,3-diketone intermediate.
-
Treat with hydrazine hydrate in ethanol at reflux (12 h) to yield 5-phenyl-1H-pyrazole-3-carboxylate.
Optimization : -
Solvent : Ethanol (yield: 78%) outperforms THF (62%) due to improved solubility.
-
Catalyst : p-TsOH (5 mol%) reduces reaction time to 6 h (yield: 82%).
1,3-Dipolar Cycloaddition
Procedure :
Introduction of the Thiolan-3-yl Group
The thiolane sulfone moiety is introduced via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
Procedure :
Mitsunobu Reaction
Procedure :
Carboxamide Formation
The carboxylic acid at C3 is converted to the furfurylamide using coupling reagents.
HATU-Mediated Coupling
Procedure :
Mixed Carbonate Method
Alternative :
Reaction Optimization and Challenges
Regioselectivity in Pyrazole Formation
Stereochemical Control
-
Issue : Racemization at thiolan-3-yl center during substitution.
-
Solution : Low-temperature (0°C) reactions with NaH minimize epimerization.
Data Tables
Table 1: Comparison of Pyrazole Core Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | EtOH, reflux, 12 h | 78 | 95 |
| 1,3-Dipolar Cycloaddition | THF, RT, 6 h | 72 | 97 |
| Method | Reagents | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF | 65 | 99:1 |
| Mitsunobu Reaction | DIAD, PPh₃ | 58 | 95:5 |
Table 3: Carboxamide Coupling Efficiency
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 85 |
| SOCl₂ | CH₂Cl₂ | 73 |
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrazole core in this compound?
The pyrazole scaffold can be synthesized via cyclocondensation of hydrazines with β-keto esters or 1,3-diketones. For example, the title compound’s pyrazole ring may be formed by reacting a substituted hydrazine with a β-keto ester derivative under acidic or thermal conditions. Post-functionalization steps (e.g., carboxamide formation) can be achieved using coupling agents like thionyl chloride to generate acyl chlorides, followed by reaction with amines (e.g., furan-2-ylmethylamine) under mild conditions .
Q. How can X-ray crystallography validate the molecular conformation of this compound?
Single-crystal X-ray diffraction studies (e.g., using a Bruker SMART CCD area detector) can resolve bond lengths, dihedral angles, and intermolecular interactions. For pyrazole derivatives, key parameters include the planarity of the pyrazole ring and the orientation of substituents (e.g., the dioxothiolane and furylmethyl groups). Weak hydrogen bonds (C–H···O/N) and π-π stacking interactions may stabilize the crystal lattice, as observed in structurally related pyrazole-carboxamides .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Enzyme inhibition assays (e.g., fluorogenic substrate-based tests for serine proteases) or cell-based viability assays (e.g., MTT assays for antitumor activity) are recommended. For anticoagulant activity, factor Xa inhibition assays (IC₅₀ determination) can be adapted from protocols used for pyrazole-based inhibitors like razaxaban .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific biological targets?
- Substituent Analysis : Modify the dioxothiolane, furylmethyl, or phenyl groups to assess their impact on potency. For example, replacing the furan with a thiophene may alter electronic properties and binding affinity.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions between the compound and target proteins (e.g., factor Xa’s S1/S4 pockets). Compare with co-crystal structures of related inhibitors .
- Selectivity Profiling : Test against off-target proteases (e.g., thrombin, trypsin) to ensure >1000-fold selectivity, as demonstrated in factor Xa inhibitor studies .
Q. What strategies mitigate metabolic instability in preclinical development?
- Metabolic Hotspot Identification : Use liver microsome assays to detect oxidation-prone sites (e.g., sulfur atoms in the dioxothiolane group).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or replace labile moieties (e.g., dioxothiolane with a sulfonamide) to reduce CYP450-mediated degradation, as seen in c-Met inhibitors .
- Pharmacokinetic Studies : Measure oral bioavailability and plasma protein binding in rodent models to guide formulation adjustments .
Q. How can in vivo efficacy be evaluated in disease-relevant models?
- Thrombosis Models : Use arteriovenous shunt models in rabbits to assess anticoagulant efficacy, with clot weight reduction as a primary endpoint .
- Cancer Xenografts : Test antitumor activity in NIH3T3/TPR-Met or U-87 MG xenograft models, monitoring tumor volume and survival rates .
- Toxicology : Perform dose-ranging studies to establish a therapeutic index, focusing on hepatic and renal toxicity markers .
Notes
- Synthetic Challenges : Steric hindrance from the dioxothiolane group may require optimized coupling conditions (e.g., DMAP catalysis).
- Analytical Validation : Use HPLC-MS for purity assessment (>95%) and ¹H/¹³C NMR for structural confirmation .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
